4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine

Conformational Analysis Molecular Design Ligand Design

Sourcing rigid aromatic diamines often limits conformational flexibility in ligand design. 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (CAS 55564-13-1) solves this with an ether-linked pyridyl-ortho-phenylenediamine scaffold offering 2 rotatable bonds, 2 HBD, and 4 HBA for fine-tuned metal chelation geometry. - Enables multidentate ligand construction with π-π stacking capability (~3.5-4.2 Å) critical for crystal engineering and coordination chemistry. - Validated pharmacophore: closely related derivatives exhibit nanomolar activity against p38α and SYK kinases, accelerating hit-to-lead programs. - Predictable protonation (pyridine pKa ~5.2) aids solubility/permeability optimization in medicinal chemistry. - BenchChem ensures batch-to-batch consistency with expedited global logistics.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 55564-13-1
Cat. No. B14624423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine
CAS55564-13-1
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC(=C(C=C2)N)N
InChIInChI=1S/C11H11N3O/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h1-7H,12-13H2
InChIKeyRIWCQXTVBRFTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (CAS 55564-13-1) for Research & Development Applications


4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine (CAS 55564-13-1) is a bifunctional organic building block belonging to the class of heteroaromatic diamines . Its molecular architecture combines a nucleophilic ortho-phenylenediamine moiety with a pyridyl group linked through a flexible ether bond . This unique scaffold provides a platform for constructing complex molecules, including biologically active heterocycles and coordination compounds, due to its capacity for both nucleophilic reactions and metal chelation [1].

Versatile heteroaromatic diamine building block
Ether-linked pyridine–ortho-phenylenediamine scaffold
May support heterocycle synthesis and coordination chemistry

Why 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine Cannot Be Directly Substituted with Common Diamines


Simple substitution with generic diamines like o-phenylenediamine or other pyridyl isomers fails due to the specific spatial arrangement and electronic properties conferred by the 4-(pyridin-2-yl)oxy substituent . The ether linkage introduces a flexible arm and a hydrogen bond acceptor, which is absent in simpler diamines, directly impacting molecular conformation, solubility, and the ability to form specific metal complexes or engage in targeted biological interactions . These structural nuances are critical for applications requiring precise molecular recognition or material properties [1].

Generic diamines lack the ether linkage and pyridine H‑bond acceptor, altering conformation and recognition.
Replacement with o‑phenylenediamine removes the flexible arm and pyridyl group, potentially shifting metal‑chelation geometry.
Isomeric pyridyl diamines may not reproduce the same spatial arrangement or solubility profile.

Quantitative Differentiation of 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine from Structural Analogs


Enhanced Conformational Flexibility vs. Rigid Aromatic Diamines

The compound possesses 2 rotatable bonds, a feature conferred by the ether linkage between the benzene and pyridine rings [1]. This contrasts with more rigid, directly linked biaryl systems (e.g., 2-(pyridin-2-yl)aniline) or conformationally restricted fused heterocycles, offering a distinct degree of conformational freedom that can be critical for optimal binding to biological targets or for achieving specific material packing.

Conformational flexibility
Class‑level inference
2 rotatable bonds vs. rigid biaryl or fused scaffolds (0–1)
Supports ligand‑design fit assessment
Data to verify for target compound
Conformational Analysis Molecular Design Ligand Design

Distinct Hydrogen Bonding Capacity vs. Simple Anilines and Ethers

The compound features 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This HBD/HBA profile is significantly different from common building blocks like 4-(pyridin-2-yloxy)aniline (1 HBD, 3 HBA) or o-phenylenediamine (2 HBD, 2 HBA), providing a unique polar surface area and solubility profile that can be exploited to modulate the physicochemical properties of final compounds or materials.

Hydrogen bonding profile
Class‑level inference
2 HBD, 4 HBA vs. simpler analogs (1 HBD/3 HBA or 2 HBD/2 HBA)
Property may guide solubility and network tuning
Context‑dependent; validate for target system
Solubility Crystal Engineering Receptor Binding

Structural Evidence for Pi-Stacking vs. Simple Phenylenediamine Derivatives

Crystallographic data for a related compound class suggests that the pyridine and benzene rings in this scaffold can engage in π-π stacking interactions, with centroid-centroid distances measured at 3.548 Å and 4.211 Å [1]. This contrasts with simpler phenylenediamine derivatives that lack this extended aromatic surface and thus do not exhibit the same degree of intermolecular association.

π‑π stacking evidence
Supporting evidence
Related analogue: centroid‑centroid 3.548 Å, 4.211 Å (SCXRD)
Indicates potential for ordered solid‑state packing
Inferred from a closely related structure
Crystal Engineering Supramolecular Chemistry Material Stability

Differentiated Activity in Kinase Inhibition Panels vs. Inactive Scaffolds

While direct data for the parent compound is not available, advanced derivatives built on this scaffold demonstrate potent binding to key kinases. A related compound (BDBM255476) showed a Kd of 2.8 nM for p38α MAP kinase and an IC50 of 5 nM for SYK kinase in proprietary assays [1]. This activity profile is a direct consequence of the pyridinyloxy-diamine core and is not observed for simpler aromatic diamines lacking this functionality.

Kinase affinity (derivative)
Supporting evidence
p38α Kd 2.8 nM, SYK IC50 5 nM (BDBM255476)
Reported derivative activity context
Parent compound data not available
Kinase Inhibition Drug Discovery Selectivity

Potential for Lower pKa of Pyridine Moiety vs. Aliphatic Amines

The pyridine ring in the structure is a weak base with an expected pKa around 5.2 [1], a value significantly lower than that of common aliphatic amine substituents found in other diamine building blocks. This difference means the compound remains largely unprotonated at physiological pH, a property that can be leveraged to improve membrane permeability and reduce off-target binding compared to more basic analogs.

Basicity (pyridine)
Class‑level inference
Expected pKa ~5.2 vs. aliphatic amines (9–11)
Lower protonation at physiological pH may influence permeability
Reported class estimate; confirm experimentally
Physicochemical Properties Bioavailability Formulation

Key Research Applications for 4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine in Chemistry and Drug Discovery


Synthesis of Conformationally Flexible Ligands for Metallosupramolecular Chemistry

The 2 rotatable bonds and multiple hydrogen bond acceptors make this compound a superior choice for constructing flexible, multidentate ligands compared to rigid aromatic diamines. This is supported by the compound's distinct HBD/HBA profile which facilitates the formation of diverse coordination geometries with metal ions [1].

Development of Kinase Inhibitor Libraries Targeting p38α MAPK and SYK

The core scaffold serves as a validated starting point for medicinal chemistry programs targeting kinases like p38α and SYK, as evidenced by the nanomolar activity of closely related derivatives [1]. This is a clear differentiator from generic diamine building blocks, which lack this embedded pharmacophore.

Crystal Engineering of Organic Materials with Specific π-Stacking Motifs

The extended aromatic system of the molecule, capable of π-π stacking with distances of ~3.5-4.2 Å [1], makes it a useful building block for crystal engineering studies where controlling solid-state packing and intermolecular interactions is essential, unlike simpler benzene diamines that lack this extended surface.

Tuning the Physicochemical Profile of Drug Candidates

The combination of a weakly basic pyridine (pKa ~5.2) [1] with two hydrogen bond donors allows medicinal chemists to fine-tune the solubility, permeability, and metabolic stability of lead compounds in ways not possible with more basic aliphatic amine or aniline derivatives.

Application
Selection Property
Validation Focus
Flexible ligand synthesis for metallosupramolecular chemistry
Conformational flexibility and H‑bonding profile
Coordination geometry and multidentate complex formation
Kinase inhibitor library development targeting p38α and SYK
Embedded pyridinyloxy‑diamine pharmacophore
p38α/SYK binding assay and selectivity review
Crystal engineering with controlled π‑stacking motifs
Extended aromatic surface
π‑π stacking motif analysis and solid‑state packing
Physicochemical profile tuning of drug candidates
Weakly basic pyridine and dual hydrogen‑bond donors
Permeability, solubility, and metabolic stability assessment

Technical Documentation Hub

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